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Compound of Interest

Compound Name: Fmoc-1-Nal-OH

Cat. No.: B557940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-

Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-1-Nal-OH), a key building block in peptide synthesis.

While experimental spectra for this specific compound are not readily available in public

databases, this document presents predicted data based on the analysis of its structural

components and comparison with similar Fmoc-protected amino acids. It also includes

comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to perform their own

characterization.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Fmoc-1-Nal-OH. These

predictions are derived from established chemical shift ranges for constituent functional groups

and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of Fmoc-1-Nal-OH is expected to show characteristic signals for the

fluorenylmethoxycarbonyl (Fmoc) group, the naphthyl group, and the alanine backbone.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~10-12 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.8-8.2 Multiplet 2H Aromatic (Naphthyl)

~7.6-7.8 Multiplet 2H Aromatic (Fmoc)

~7.2-7.5 Multiplet 7H
Aromatic (Fmoc &

Naphthyl)

~6.8-7.1 Doublet 1H Amide (-NH)

~4.5-4.8 Multiplet 1H α-CH

~4.1-4.4 Multiplet 3H Fmoc (-CH-CH₂-)

~3.3-3.6 Multiplet 2H β-CH₂

1.1.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~170-175 Carboxylic Acid Carbonyl (C=O)

~155-160 Urethane Carbonyl (C=O)

~140-145 Aromatic (Fmoc, quaternary)

~130-135 Aromatic (Naphthyl, quaternary)

~120-130 Aromatic (Fmoc & Naphthyl, CH)

~65-70 Fmoc (-CH₂-O)

~50-55 α-Carbon

~45-50 Fmoc (-CH-)

~35-40 β-Carbon
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Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present

in Fmoc-1-Nal-OH.

Wavenumber (cm⁻¹) Vibration Functional Group

~3300 N-H Stretch Amide

~3000-3100 C-H Stretch Aromatic

~2850-3000 C-H Stretch Aliphatic

~2500-3300 (broad) O-H Stretch Carboxylic Acid

~1700-1725 C=O Stretch Carboxylic Acid

~1680-1710 C=O Stretch Urethane (Fmoc)

~1600-1620, ~1450-1500 C=C Stretch Aromatic

~1510-1550 N-H Bend Amide II

~1200-1300 C-O Stretch Carboxylic Acid, Urethane

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.

Parameter Value

Molecular Formula C₂₈H₂₃NO₄

Molecular Weight 437.49 g/mol

Expected [M+H]⁺ 438.16

Expected [M+Na]⁺ 460.14

Expected [M-H]⁻ 436.15

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data for Fmoc-1-Nal-
OH.

NMR Spectroscopy
2.1.1. Sample Preparation

Dissolve 5-10 mg of Fmoc-1-Nal-OH in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility

of the compound and the desired resolution of the amide and carboxylic acid protons.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2.1.2. ¹H NMR Acquisition

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of

300 MHz or higher for better resolution.

Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-

5 seconds, and 16-64 scans for good signal-to-noise ratio.

The chemical shifts should be referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

2.1.3. ¹³C NMR Acquisition

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

A proton-decoupled pulse sequence should be used to simplify the spectrum.

A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be

necessary.

Infrared (IR) Spectroscopy
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2.2.1. Sample Preparation

Attenuated Total Reflectance (ATR): Place a small amount of the solid Fmoc-1-Nal-OH
powder directly onto the ATR crystal. Ensure good contact between the sample and the

crystal.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

2.2.2. Data Acquisition

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Place the sample for analysis and record the sample spectrum.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
2.3.1. Sample Preparation

Prepare a stock solution of Fmoc-1-Nal-OH in a suitable solvent such as methanol,

acetonitrile, or a mixture of water and an organic solvent, at a concentration of approximately

1 mg/mL.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same

solvent system, often with the addition of a small amount of formic acid (0.1%) for positive

ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.

2.3.2. Data Acquisition

The analysis is typically performed using an electrospray ionization (ESI) source coupled to

a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
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Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺)

and deprotonated ([M-H]⁻) molecular ions, respectively.

The mass range should be set to scan from approximately m/z 100 to 1000 to ensure the

detection of the molecular ion and any potential fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like Fmoc-1-Nal-OH.
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General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b557940#spectroscopic-data-for-fmoc-1-nal-oh-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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